molecular formula C14H16Cl4N2 B1508743 (1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride CAS No. 1052707-24-0

(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride

Cat. No.: B1508743
CAS No.: 1052707-24-0
M. Wt: 354.1 g/mol
InChI Key: YXGVUHANCVCDJJ-AXEKQOJOSA-N
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Description

(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride: is a chemical compound with the molecular formula C14H14Cl2N2·2HCl and a molecular weight of 354.10 g/mol . This compound is known for its chiral properties and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from 2-chlorophenylamine . The process involves the formation of an intermediate compound through a reaction with ethylenediamine , followed by chlorination and purification steps to obtain the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve optimal results.

Chemical Reactions Analysis

(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .

  • Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride, inert atmosphere.

  • Substitution: Nucleophiles such as halides, amines, alcohols, under basic or acidic conditions.

Major Products Formed:

  • Oxidation: Chlorinated phenols, quinones.

  • Reduction: Amines, alcohols.

  • Substitution: Chloro-substituted ethylenediamines, phenyl-substituted compounds.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

  • Biology: Employed in the study of enzyme mechanisms and inhibition.

  • Medicine: Investigated for its potential therapeutic properties in drug development.

  • Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which (1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a chiral ligand, binding to metal ions and influencing their reactivity in catalytic processes. It also interacts with enzymes, modulating their activity and affecting biochemical pathways.

Comparison with Similar Compounds

(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • (1R, 2R)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride: The enantiomer of the compound, differing in the spatial arrangement of atoms.

  • (1S, 2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine dihydrochloride: Similar structure but with hydroxyl groups instead of chloro groups.

  • (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride: Similar chiral ligand but with naphthyl groups instead of chlorophenyl groups.

These comparisons help in understanding the unique properties and applications of This compound in various scientific and industrial contexts.

Properties

IUPAC Name

(1S,2S)-1,2-bis(2-chlorophenyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2.2ClH/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16;;/h1-8,13-14H,17-18H2;2*1H/t13-,14-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGVUHANCVCDJJ-AXEKQOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Cl)N)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H]([C@H](C2=CC=CC=C2Cl)N)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726740
Record name (1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052707-24-0
Record name (1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1052707-24-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride
Reactant of Route 3
(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride
Reactant of Route 4
(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride
Reactant of Route 5
(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride
Reactant of Route 6
(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride

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